(E)-tert-butyl 3-(5-bromo-2-chlorophenyl)acrylate
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Overview
Description
(E)-tert-butyl 3-(5-bromo-2-chlorophenyl)acrylate is an organic compound that belongs to the class of acrylates It features a tert-butyl ester group attached to an acrylate moiety, with a 5-bromo-2-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(5-bromo-2-chlorophenyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzaldehyde and tert-butyl acrylate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride.
Catalysts: A palladium catalyst, such as palladium acetate, is commonly used to facilitate the coupling reaction.
Solvents: The reaction is typically performed in an organic solvent like tetrahydrofuran or dimethylformamide.
Temperature and Time: The reaction mixture is heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-butyl 3-(5-bromo-2-chlorophenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The acrylate moiety can be reduced to the corresponding alcohol or oxidized to form epoxides.
Polymerization: The acrylate group can participate in polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride are used.
Major Products
Substitution: Products include substituted phenyl acrylates.
Oxidation: Products include epoxides and diols.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
Chemistry
In chemistry, (E)-tert-butyl 3-(5-bromo-2-chlorophenyl)acrylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized acrylates and polymers.
Biology
In biological research, this compound is explored for its potential as a ligand in the development of bioactive molecules. Its structural features allow for the design of inhibitors or activators of specific biological pathways.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
In the industrial sector, this compound is utilized in the production of specialty polymers and materials with unique properties. Its ability to undergo polymerization makes it valuable in the manufacture of coatings, adhesives, and resins.
Mechanism of Action
The mechanism by which (E)-tert-butyl 3-(5-bromo-2-chlorophenyl)acrylate exerts its effects depends on its application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3-(5-bromo-2-fluorophenyl)acrylate
- tert-butyl 3-(5-chloro-2-methylphenyl)acrylate
- tert-butyl 3-(5-iodo-2-chlorophenyl)acrylate
Uniqueness
(E)-tert-butyl 3-(5-bromo-2-chlorophenyl)acrylate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation provides distinct reactivity patterns and allows for selective functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl (E)-3-(5-bromo-2-chlorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClO2/c1-13(2,3)17-12(16)7-4-9-8-10(14)5-6-11(9)15/h4-8H,1-3H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMSAIYXBKGGQK-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=C(C=CC(=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=C(C=CC(=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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